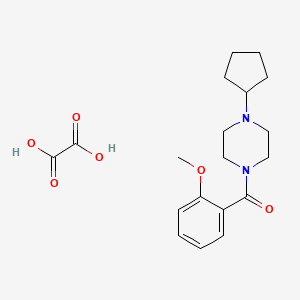![molecular formula C9H11N3OS B4891838 4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
4-{[(methylamino)carbonothioyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(methylamino)carbonothioyl]amino}benzamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative. It was initially developed as a potential antidepressant, but its psychoactive effects led to its classification as a Schedule I drug in the United States. Despite its illicit status, 4-MTA has been the subject of scientific research due to its potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of 4-MTA is not fully understood. However, it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the release of serotonin in the brain and prevents its reuptake, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased energy, and decreased appetite. However, 4-MTA has been shown to have a higher affinity for serotonin receptors than other amphetamines, which could make it more effective in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-MTA in lab experiments is its relatively simple synthesis method. Additionally, its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in the brain. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as an antidepressant. Studies have shown that it has a high affinity for serotonin receptors, which suggests that it may be effective in treating depression. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic uses of 4-MTA and its mechanism of action.
Synthesemethoden
The synthesis of 4-MTA involves the reaction of 4-aminobenzamide with methyl isothiocyanate. The resulting compound is then methylated using formaldehyde and formic acid to yield 4-MTA. The synthesis of 4-MTA is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
4-MTA has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that 4-MTA has a high affinity for serotonin receptors, which suggests that it may have antidepressant properties. Additionally, 4-MTA has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(methylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-11-9(14)12-7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVZZCUINUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamothioylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)



![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)
